Cas no 10468-64-1 (1-isocyano-2-methylbenzene)
1-Isocyano-2-methylbenzene (o-Tolyl isocyanide) is an organic compound featuring an isocyano functional group attached to a methyl-substituted benzene ring. This reagent is widely used in coordination chemistry and organometallic synthesis due to its strong σ-donor and moderate π-acceptor properties, facilitating the stabilization of transition metal complexes. Its steric and electronic profile makes it valuable in catalytic applications, including palladium-catalyzed cross-coupling reactions. The methyl group enhances solubility in organic solvents while slightly modulating reactivity. Handling requires caution due to its volatile and potentially hazardous nature. It serves as a versatile building block in the preparation of heterocycles, ligands, and metal-organic frameworks (MOFs).
1-isocyano-2-methylbenzene structure
Product Name:1-isocyano-2-methylbenzene
1-isocyano-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-isocyano-2-methyl-
- 2-METHYLPHENYLISOCYANIDE
- O-TOLYLISOCYANIDE
- 2-methylphenyl isonitrile
- 2-Tolylisocyanide
- 593907_ALDRICH
- AC1LB432
- AG-A-44685
- CTK5I0948
- KB-231742
- o-methylphenyl isocyanide
- 1-Isocyano-2-methylbenzene
- 2-TOLYLISOCYANIDE 95
- Benzene, 1-isocyano-2-methyl- (9CI)
- 2-Tolyl isocyanide
- o-Tolyl isocyanide
- SCHEMBL265138
- BCP21429
- AKOS006340246
- EN300-1177209
- Tolylisocyanid
- 10468-64-1
- DTXSID60341820
- Q-102042
- 1-isocyano-2-methylbenzene
-
- MDL: MFCD04117598
- Inchi: 1S/C8H7N/c1-7-5-3-4-6-8(7)9-2/h3-6H,1H3
- InChI Key: HGHZICGHCZFYNX-UHFFFAOYSA-N
- SMILES: [N+](#[C-])C1C=CC=CC=1C
Computed Properties
- Exact Mass: 117.057849228g/mol
- Monoisotopic Mass: 117.057849228g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 4.4Ų
Experimental Properties
- Density: 0.953 g/mL at 25 °C(lit.)
- Boiling Point: 36-38 °C0.2 mm Hg(lit.)
- Flash Point: 144 °F
- Refractive Index: n20/D 1.5140(lit.)
- LogP: 1.77650
1-isocyano-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 021211-1g |
2-Methylphenylisocyanide |
10468-64-1 | 1g |
£205.00 | 2022-03-01 | ||
| Enamine | EN300-1177209-0.05g |
1-isocyano-2-methylbenzene |
10468-64-1 | 92% | 0.05g |
$229.0 | 2023-06-08 | |
| Enamine | EN300-1177209-0.1g |
1-isocyano-2-methylbenzene |
10468-64-1 | 92% | 0.1g |
$342.0 | 2023-06-08 | |
| Enamine | EN300-1177209-0.25g |
1-isocyano-2-methylbenzene |
10468-64-1 | 92% | 0.25g |
$487.0 | 2023-06-08 | |
| Enamine | EN300-1177209-0.5g |
1-isocyano-2-methylbenzene |
10468-64-1 | 92% | 0.5g |
$768.0 | 2023-06-08 | |
| Enamine | EN300-1177209-1.0g |
1-isocyano-2-methylbenzene |
10468-64-1 | 92% | 1g |
$986.0 | 2023-06-08 | |
| Enamine | EN300-1177209-2.5g |
1-isocyano-2-methylbenzene |
10468-64-1 | 92% | 2.5g |
$1931.0 | 2023-06-08 | |
| Enamine | EN300-1177209-5.0g |
1-isocyano-2-methylbenzene |
10468-64-1 | 92% | 5g |
$2858.0 | 2023-06-08 | |
| Enamine | EN300-1177209-10.0g |
1-isocyano-2-methylbenzene |
10468-64-1 | 92% | 10g |
$4236.0 | 2023-06-08 | |
| Enamine | EN300-1177209-50mg |
1-isocyano-2-methylbenzene |
10468-64-1 | 92.0% | 50mg |
$229.0 | 2023-10-03 |
1-isocyano-2-methylbenzene Related Literature
-
Yao Yuan,Wu-Heng Dong,Xiao-Shuang Gao,Xiao-Min Xie,Zhao-Guo Zhang Chem. Commun. 2019 55 11900
-
J. Campo,M. García-Valverde,S. Marcaccini,M. J. Rojo,T. Torroba Org. Biomol. Chem. 2006 4 757
-
Wen-Xiong Zhang,Zhenfeng Xi Org. Chem. Front. 2014 1 1132
-
Haiyu Zhou,Jingjing Wang,Yuxuan Meng,Fei Liu,Tongdao Wang Dalton Trans. 2022 51 741
-
5. NotesC. A. Bunton,B. N. Hendy,D. Chapman,S. H. Glarum,A. G. Massey,E. Boyland,R. Nery,A. A. R. Sayigh,H. Ulrich,D. A. House,N. F. Curtis,R. F. Evans,W. Kynaston,D. Brown,T. G. Halsall,Irene M. Davidson,O. C. Musgrave,A. B. P. Lever,J. Lewis,R. S. Nyholm,F. H. C. Stewart,C. A. Coulson,T. H. Goodwin,E. J. Keogh,Eva M. Philbin,S. Ushioda,T. S. Wheeler,H. C. E. Mannerskantz,G. W. Parshall,G. Wilkinson J. Chem. Soc. 1963 3137
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